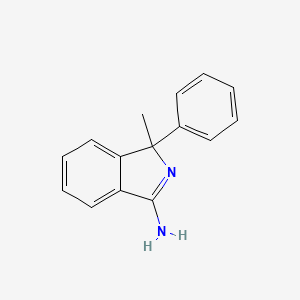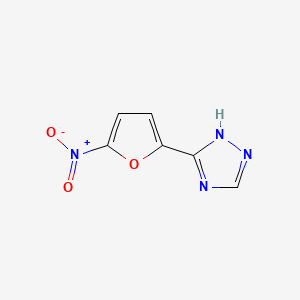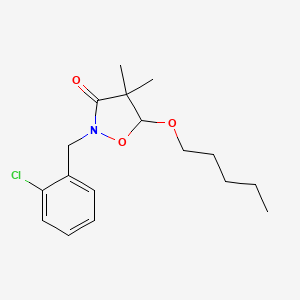
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is a compound belonging to the isoxazolidin-3-one family. These compounds are known for their diverse applications in medicinal chemistry and crop sciences. The compound is particularly noted for its herbicidal properties, making it a valuable asset in agricultural research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one typically involves the cyclization of β-halide hydroxamic acids. One practical method is the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids, catalyzed by gold(I) complexes such as Au(PPh₃)SbF₆. This method offers high Z-selectivity for the newly formed exocyclic double bond .
Industrial Production Methods
Industrial production of this compound can be achieved through the nucleophilic cyclization of β-halide carboxylic acid esters with hydroxylamines. This method is scalable and provides moderate to good yields under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazolidin-3-ones, alcohols, and amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s herbicidal properties make it a valuable lead structure in crop science research.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves its interaction with specific enzymes and molecular pathways. For instance, it inhibits the enzyme DAAO, which plays a role in hormone secretion and synaptic transmission. This inhibition can modulate physiological processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one: This compound is structurally similar but lacks the pentyloxy group.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and enzymes .
Eigenschaften
CAS-Nummer |
81778-78-1 |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-pentoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C17H24ClNO3/c1-4-5-8-11-21-16-17(2,3)15(20)19(22-16)12-13-9-6-7-10-14(13)18/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3 |
InChI-Schlüssel |
QGWXZNNRJWBKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




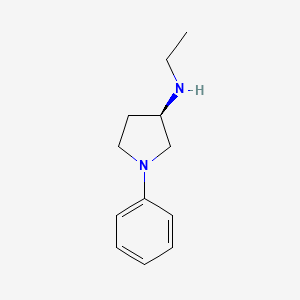
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)
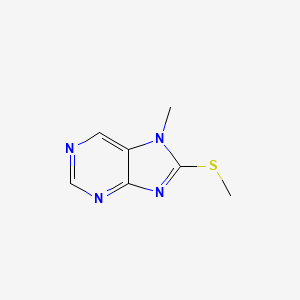
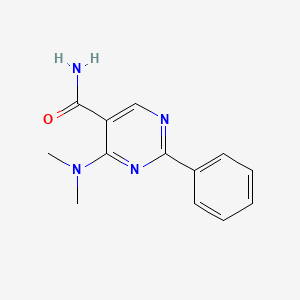




![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
